An In-Depth Technical Guide to N-Benzyl-N,N-dibutylbutan-1-aminium iodide: Synthesis, Properties, and Applications in Drug Development
An In-Depth Technical Guide to N-Benzyl-N,N-dibutylbutan-1-aminium iodide: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Benzyl-N,N-dibutylbutan-1-aminium iodide, a quaternary ammonium salt with significant applications in organic synthesis and pharmaceutical development. The document delves into its chemical identity, physicochemical properties, a detailed synthesis protocol, and its primary role as a phase-transfer catalyst. Furthermore, this guide explores its applications in drug development, methods for its analytical characterization, and essential safety and handling information.
Introduction: Understanding Quaternary Ammonium Salts
Quaternary ammonium compounds (QACs) are a class of organic salts with the general formula R₄N⁺X⁻, where R represents alkyl or aryl groups, and X⁻ is a halide or another anion. These compounds are characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. This unique structural feature imparts amphiphilic properties, allowing them to interact with both polar and nonpolar substances.[1] Their versatility has led to their widespread use as disinfectants, surfactants, and, notably, as phase-transfer catalysts in organic synthesis.[1] N-Benzyl-N,N-dibutylbutan-1-aminium iodide, the focus of this guide, is a prominent member of this class, offering distinct advantages in facilitating reactions between immiscible phases.
Chemical Identity and Physicochemical Properties
N-Benzyl-N,N-dibutylbutan-1-aminium iodide is also known by its synonym, Benzyltributylammonium iodide.[2] Its fundamental properties are summarized in the table below:
| Property | Value | Reference(s) |
| CAS Number | 60754-76-9 | [2] |
| Molecular Formula | C₁₉H₃₄IN | [2] |
| Molecular Weight | 403.38 g/mol | [3] |
| Appearance | White to slightly yellowish-white crystalline powder | [2][3] |
| Melting Point | 143-145 °C | |
| Solubility | Soluble in methanol and other organic solvents such as alcohols and ethers; almost insoluble in water. | [2][3] |
| Hygroscopicity | Hygroscopic | [3] |
Synthesis of N-Benzyl-N,N-dibutylbutan-1-aminium iodide
The synthesis of N-Benzyl-N,N-dibutylbutan-1-aminium iodide is typically achieved through a quaternization reaction. This involves the reaction of a tertiary amine, tributylamine, with an alkylating agent, benzyl iodide. While the search results provide a general overview of this reaction, a detailed experimental protocol is outlined below, based on established chemical principles for such syntheses.
Synthesis Workflow
Caption: Synthesis workflow for N-Benzyl-N,N-dibutylbutan-1-aminium iodide.
Detailed Experimental Protocol
Materials:
-
Tributylamine
-
Benzyl iodide
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tributylamine (1 equivalent) in anhydrous acetonitrile.
-
To this solution, add benzyl iodide (1 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add anhydrous diethyl ether to the cooled solution to precipitate the product.
-
Collect the white crystalline solid by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Dry the product under vacuum to obtain N-Benzyl-N,N-dibutylbutan-1-aminium iodide.
Note: This is a representative protocol. Reaction conditions may be optimized for yield and purity.
Application as a Phase-Transfer Catalyst in Drug Development
The primary application of N-Benzyl-N,N-dibutylbutan-1-aminium iodide in drug development is its role as a phase-transfer catalyst (PTC).[3] PTCs facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). The quaternary ammonium cation forms an ion pair with the reactant in the aqueous phase, transporting it into the organic phase where the reaction can proceed.
Mechanism of Phase-Transfer Catalysis
Caption: The catalytic cycle of phase-transfer catalysis.
This catalytic cycle is instrumental in various organic transformations crucial for the synthesis of active pharmaceutical ingredients (APIs). For instance, in the synthesis of Sibenadet hydrochloride, a drug for chronic obstructive pulmonary disease, a phase-transfer catalyzed O-alkylation is a key step.[4] Similarly, the synthesis of intermediates for phosphodiesterase IV inhibitors has been achieved on a large scale using PTC.[4]
Analytical Characterization
Ensuring the purity and identity of N-Benzyl-N,N-dibutylbutan-1-aminium iodide is critical. A combination of analytical techniques is employed for its characterization.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group, the methylene protons adjacent to the nitrogen and the aromatic ring, and the protons of the four butyl chains. The ¹³C NMR would similarly display distinct peaks for all the unique carbon atoms in the molecule.[5]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would exhibit characteristic absorption bands for C-H stretching and bending vibrations of the alkyl and aromatic groups, as well as C-N stretching vibrations.[6]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. The cationic part of the molecule, [C₁₉H₃₄N]⁺, would be detected.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of N-Benzyl-N,N-dibutylbutan-1-aminium iodide and for its quantification. A reverse-phase HPLC method with a suitable C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) can be developed.[7] Detection can be achieved using a UV detector, typically at a wavelength where the benzyl group absorbs, or with an Evaporative Light Scattering Detector (ELSD).[7]
Safety and Handling
N-Benzyl-N,N-dibutylbutan-1-aminium iodide is considered to be of low toxicity, but appropriate safety precautions should always be observed.[3]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[3]
-
Handling: Avoid contact with skin, eyes, and respiratory tract.[3] Handle in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from ignition sources.[3] The compound is hygroscopic and should be protected from moisture.[3]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3] If ingested, seek immediate medical attention.
Conclusion
N-Benzyl-N,N-dibutylbutan-1-aminium iodide is a valuable quaternary ammonium salt with a well-established role as a phase-transfer catalyst. Its ability to facilitate reactions between immiscible phases makes it a powerful tool in organic synthesis, particularly in the development of pharmaceuticals. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective and responsible use in research and development.
References
-
ChemBK. (2024, April 10). BENZYLTRIBUTYLAMMONIUM IODIDE. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of benzyl iodide and derivatives thereof.
-
Organic Chemistry Portal. (n.d.). Benzyl iodide synthesis by iodination or substitution. Retrieved from [Link]
-
PubChem. (n.d.). Benzyltrimethylammonium iodide. Retrieved from [Link]
- Fedoryński, M. (2003). Phase Transfer Catalysis in Pharmaceutical Industry – Where Are We? Acta Poloniae Pharmaceutica - Drug Research, 60(3), 159-166.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
-
PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
-
PTC Organics, Inc. (n.d.). Tetrabutyl Ammonium Iodide. Retrieved from [Link]
- Advances in Colloid and Interface Science. (2018). Quaternary ammonium compounds (QACs): A review on classification, toxicity and mechanism of antimicrobial activity.
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Hydrophobic, Cationic, Nonionic and Anionic Surfactants on Newcrom BH Column. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
- Biomedical Journal of Scientific & Technical Research. (2022).
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2017). IR Spectroscopic Study of Substances Containing Iodine Adduct.
- ResearchGate. (2023).
-
EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Retrieved from [Link]
